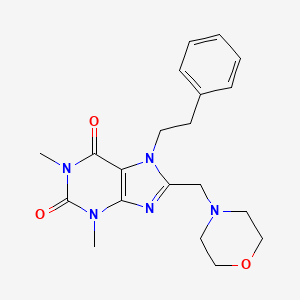
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the 1990s by scientists at Schering-Plough Research Institute, and has since been used extensively in scientific research.
科学的研究の応用
Pharmacological Effects and Therapeutic Potential
Compounds with structures similar to "1,3-Dimethyl-8-morpholin-4-ylmethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione" often target specific biochemical pathways or receptors in the body. For example, research on Mycophenolate Mofetil, a prodrug of mycophenolic acid, highlights its role as an immunosuppressant used in organ transplantation. It inhibits inosine monophosphate dehydrogenase, crucial for purine synthesis in lymphocytes, showcasing the therapeutic potential of modulating specific biochemical pathways for medical applications (Bardsley-Elliot, Noble, & Foster, 1999).
Neuroprotective Research
Another area of application for purine derivatives is in neuroprotection, as seen in the study of caffeine and its analogs. These compounds, through antagonism of A2A adenosine receptors, have shown potential in mitigating neurotoxicity and promoting neuroprotection in models of Parkinson's disease. This suggests that structurally similar compounds could be researched for their neuroprotective effects (Chen et al., 2001).
Metabolic and Allergic Response Modulation
The investigation into antiallergic effects of histamine H1-receptor antagonists, such as tazifylline, shows how compounds can be designed to modulate immune responses and allergic reactions. These findings highlight the broader potential of purine derivatives in modulating physiological responses to external stimuli (Ring et al., 1988).
Diagnostic and Biomarker Research
Moreover, the exploration of volatile organic compounds (VOCs) in the diagnosis of diseases such as renal cell carcinoma indicates a novel application area. This suggests that similar compounds could be explored for their potential as biomarkers in diagnostic assays, offering non-invasive methods to detect and monitor various health conditions (Wang et al., 2016).
特性
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(9-8-15-6-4-3-5-7-15)16(21-18)14-24-10-12-28-13-11-24/h3-7H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLBOZVVIMHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-morpholin-4-ylmethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

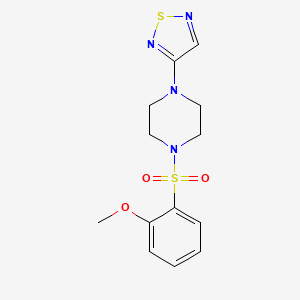

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
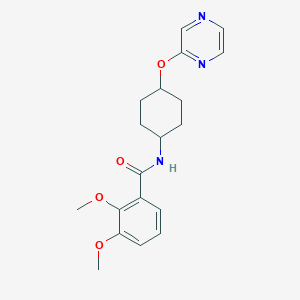
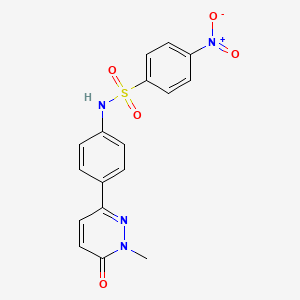
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)
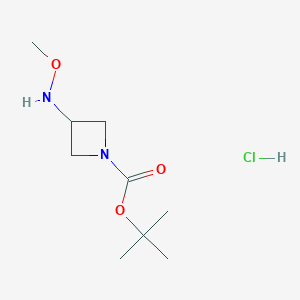
![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
![4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2780272.png)
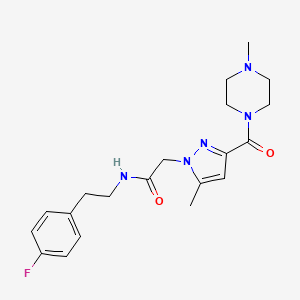
![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2780276.png)
